2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C15H29N . This compound belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. Pyrroles are known for their diverse chemical reactivity and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, which gives N-alkoxycarbonyl pyrroles . This approach provides distinct reactivity compared to N-sulfonyl protection, especially in pyrrole acylation protocols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles in the absence of organic solvents . This method is atom-economic and produces only water and molecular hydrogen as side products.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles.
Common Reagents and Conditions
Oxidation: Stoichiometric oxidants or catalytic copper(II) and air are commonly used.
Reduction: Metal hydrides such as sodium borohydride (NaBH4) are often employed.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents.
Major Products Formed
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkylpyrroles and N-acylpyrroles.
Scientific Research Applications
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- N-alkoxycarbonyl pyrroles
- N-sulfonyl pyrroles
Uniqueness
2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other pyrroles, it offers unique opportunities for functionalization and application in various fields.
Properties
CAS No. |
83688-87-3 |
---|---|
Molecular Formula |
C15H29N |
Molecular Weight |
223.40 g/mol |
IUPAC Name |
2-butyl-5-heptyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H29N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14H,3-13H2,1-2H3 |
InChI Key |
JGCDFPFJPDWLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC(CC1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.